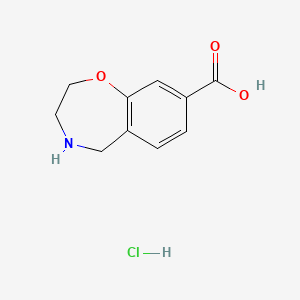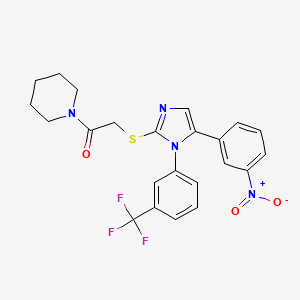![molecular formula C14H13BrN2O3 B2459470 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline CAS No. 331459-72-4](/img/structure/B2459470.png)
4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline, also known as 4-BNMMA, is a synthetic organic compound belonging to the aniline family. It is a colorless solid that is soluble in organic solvents, such as ethanol and acetone. 4-BNMMA is a versatile compound that has a wide range of applications in chemical synthesis and scientific research.
Aplicaciones Científicas De Investigación
4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline has a wide range of applications in scientific research. It has been used as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This compound has also been used as an inhibitor of signal transduction pathways, including those involved in cell proliferation and apoptosis. In addition, this compound has been used to study the mechanisms of action of various drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs) and antineoplastic agents.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, such as COX-2 and LOX, by binding to their active sites and preventing them from catalyzing the production of their respective products. In addition, this compound may also inhibit signal transduction pathways by binding to specific proteins and preventing them from carrying out their normal functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have indicated that this compound may possess anti-inflammatory, anti-proliferative, and anti-apoptotic properties. In addition, this compound may also be able to inhibit the growth of certain cancer cells.
Advantages and Limitations for Laboratory Experiments
The main advantage of using this compound in laboratory experiments is its versatility. This compound can be used to study a wide range of biological processes, including enzyme inhibition, signal transduction pathways, and the mechanisms of action of various drugs. However, one limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood.
Direcciones Futuras
The future of 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline is promising. Further research is needed to better understand its mechanism of action and to determine its potential therapeutic applications. In addition, future studies should also focus on the development of more efficient synthesis methods for this compound and the exploration of its potential uses in other areas of scientific research.
Métodos De Síntesis
4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline can be synthesized through a two-step process. The first step involves the reaction of 4-bromoaniline and 4-methoxy-3-nitrobenzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction produces 4-bromo-N-(4-methoxy-3-nitrophenyl)aniline, which can then be methylated with methyl iodide to produce this compound.
Propiedades
IUPAC Name |
4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-20-14-7-2-10(8-13(14)17(18)19)9-16-12-5-3-11(15)4-6-12/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJARWFFJBACTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-8-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2459388.png)
![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,3-thiazole](/img/structure/B2459389.png)
![6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B2459391.png)

![8-(4-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2459394.png)
methanone](/img/structure/B2459397.png)



![3-{[(5-Methylfuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2459402.png)


![N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2459409.png)
